2-(4-Fluorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-(4-Fluorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core with various substituents such as 4-fluorophenyl, 2-furylmethyl, and diphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement reactions. This process typically starts with 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines and 2-pyridyl trifluoromethanesulfonate as starting materials . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling and rearrangement processes.
Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the industrial production process.
Chemical Reactions Analysis
2-(4-Fluorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, the compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives. Reduction reactions may lead to the formation of reduced analogs with altered electronic properties. Substitution reactions, particularly nucleophilic aromatic substitution, can introduce different substituents at specific positions on the aromatic rings, resulting in a variety of derivatives with distinct properties.
Scientific Research Applications
2-(4-Fluorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, the compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity . It has shown promise in the development of fluorescence probes for detecting specific ions and molecules .
In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as deep-blue-emitting luminophores for optoelectronic applications . Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular processes and exerting therapeutic effects.
The molecular targets and pathways involved in the compound’s mechanism of action are still under investigation, and ongoing research aims to elucidate the precise interactions and effects at the molecular level.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can be compared with other similar compounds, such as 1,2,4-triazolo[4,3-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines . These compounds share a similar triazolopyrimidine core but differ in their substituents and specific structural features.
The uniqueness of this compound lies in its specific combination of substituents, which impart distinct chemical and physical properties. This makes it a valuable compound for various research applications and distinguishes it from other triazolopyrimidine derivatives.
Properties
Molecular Formula |
C30H20FN5O |
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Molecular Weight |
485.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C30H20FN5O/c31-23-15-13-22(14-16-23)28-33-30-26-25(20-8-3-1-4-9-20)27(21-10-5-2-6-11-21)35(18-24-12-7-17-37-24)29(26)32-19-36(30)34-28/h1-17,19H,18H2 |
InChI Key |
TVFPJEFQUQCEMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)C5=CC=C(C=C5)F)CC6=CC=CO6)C7=CC=CC=C7 |
Origin of Product |
United States |
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